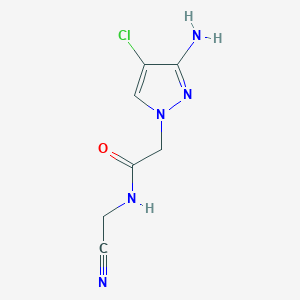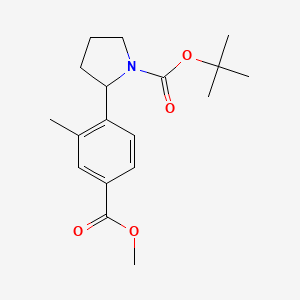
1-(Oxolan-2-yl)-2-(piperidin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-2-yl)-2-(piperidin-2-yl)ethan-1-one is an organic compound that features a unique structure combining an oxolane (tetrahydrofuran) ring and a piperidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available oxolane and piperidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactors, continuous flow processes, and stringent quality control measures to produce the compound efficiently and cost-effectively.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the ethanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme mechanisms and receptor interactions.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 1-(Oxolan-2-yl)-2-(piperidin-2-yl)ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxolane and piperidine rings provide structural features that facilitate these interactions, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
1-(Tetrahydrofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one: Similar structure but with a tetrahydrofuran ring.
1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Contains a pyrrolidine ring instead of piperidine.
Uniqueness: 1-(Oxolan-2-yl)-2-(piperidin-2-yl)ethan-1-one is unique due to the combination of the oxolane and piperidine rings, which confer distinct chemical and biological properties. This structural arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-(oxolan-2-yl)-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C11H19NO2/c13-10(11-5-3-7-14-11)8-9-4-1-2-6-12-9/h9,11-12H,1-8H2 |
InChI Key |
VVNDKXFZZRHMMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC(=O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol](/img/structure/B13075706.png)

![7-Propyl-4H,6H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13075716.png)










![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13075783.png)
